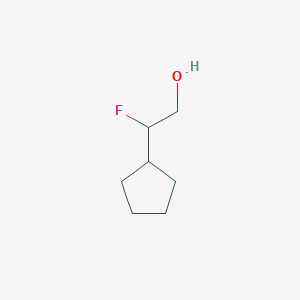
2-Cyclopentyl-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C7H13FO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-2-fluoroethan-1-ol consists of a cyclopentyl group (a five-membered carbon ring) and a fluoroethanol group (a two-carbon chain with a fluorine atom and a hydroxyl group). The exact three-dimensional structure would require more specific data or computational chemistry analysis .Physical And Chemical Properties Analysis
2-Cyclopentyl-2-fluoroethan-1-ol is a liquid at room temperature with a molecular weight of 132.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Applications De Recherche Scientifique
Hydrogen Bond Acceptance
Organic fluorine compounds, including those structurally related to 2-Cyclopentyl-2-fluoroethan-1-ol, are evaluated for their ability to act as hydrogen bond acceptors. A comprehensive review of organofluorine compounds reveals that fluorine atoms in these compounds can engage in short contacts, which are indicative of weak hydrogen bonding interactions. These interactions are primarily characterized as van der Waals complexes rather than strong hydrogen bonds, highlighting the nuanced role of fluorinated compounds in molecular interactions (Howard et al., 1996).
Supramolecular Chemistry
Cyclodextrins, molecules with structural similarities to cyclic oligosaccharides, have shown significant utility in forming inclusion complexes with various compounds, modifying their properties beneficially. This capability extends to molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, which could benefit from enhanced solubility and stability through complexation with cyclodextrins. The unique cage-like structure of cyclodextrins allows for the formation of host-guest complexes, significantly impacting the pharmaceutical, food, and cosmetic industries (Valle, 2004).
Fluorescence Modulation
Research on cyclodextrins, similar in the context of hosting guest molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, highlights their role in modifying the fluorescence of certain molecules. Cyclodextrins can alter the fluorescence properties of mycotoxins, for instance, indicating potential applications in enhancing the fluorescence signals of various compounds for analytical purposes. This modification is particularly valuable in detecting and analyzing low-concentration substances in complex matrices (Maragos et al., 2008).
Molecular Modeling and Drug Delivery
Cyclodextrin-based nanosponges represent a cutting-edge application in drug delivery systems. These nanostructured polymers, capable of forming inclusion complexes, could theoretically encapsulate molecules like 2-Cyclopentyl-2-fluoroethan-1-ol, enhancing their delivery and efficacy. The versatility of these nanosponges in terms of controlled release and biocompatibility makes them an exciting area of research for pharmaceutical applications (Sherje et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentyl-2-fluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVBBOWOYABPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-fluoroethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
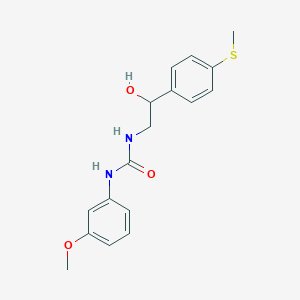
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)


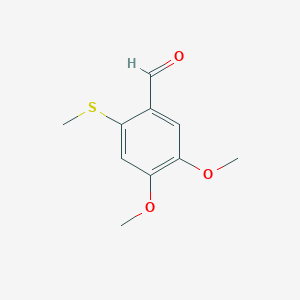

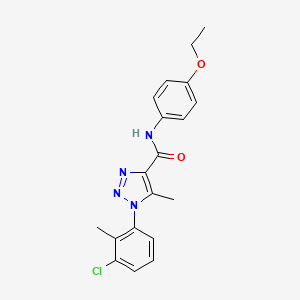
![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)
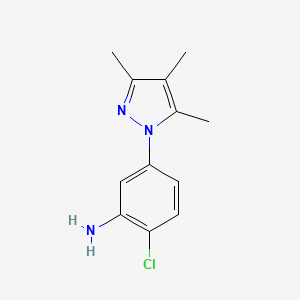
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)